molecular formula C18H15ClN2O3S B15166167 Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- CAS No. 642085-09-4

Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-

Cat. No.: B15166167
CAS No.: 642085-09-4
M. Wt: 374.8 g/mol
InChI Key: YTWPSARHUUWUIY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzenesulfonamide group attached to a chlorinated phenyl ring, which is further linked to a pyridinyloxy moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-nitrobenzyl alcohol with pyridine-3-ol in the presence of a base to form the pyridinyloxy intermediate. This intermediate is then subjected to sulfonamide formation using benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function in regulating pH in cancer cells. This inhibition leads to a disruption in the cellular environment, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the pyridinyloxy group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

642085-09-4

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

N-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H15ClN2O3S/c19-18-9-8-15(21-25(22,23)17-6-2-1-3-7-17)11-14(18)13-24-16-5-4-10-20-12-16/h1-12,21H,13H2

InChI Key

YTWPSARHUUWUIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)COC3=CN=CC=C3

Origin of Product

United States

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